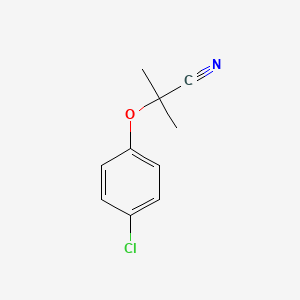

2-(4-Chlorophenoxy)-2-methylpropanenitrile

描述

Contextualization of 2-(4-Chlorophenoxy)-2-methylpropanenitrile within Contemporary Chemical Research

In modern chemical research, the utility of a compound is often defined by its reactivity and its ability to serve as a building block for molecules of greater complexity and function. This compound fits this description as a key intermediate, particularly in the field of medicinal chemistry. Its structure, which combines a chlorophenoxy group with a nitrile function on a tertiary carbon, offers multiple sites for chemical modification.

The primary academic interest in this compound lies in its structural relationship to the fibrate class of drugs, which are used to manage hyperlipidemia. Specifically, it is closely related to the active metabolite of fenofibrate, fenofibric acid. The synthesis and study of metabolites and their precursors are crucial areas of research in drug development and pharmacology, as they can provide insights into a drug's mechanism of action, its metabolic fate, and potential for the development of new therapeutic agents. nih.govnih.gov Research into compounds like this compound is therefore often linked to the broader effort to understand and improve upon existing drug therapies. nih.gov

Historical Perspective on the Compound's Emergence in Chemical Literature

The emergence of this compound in the chemical literature is intrinsically linked to the development and study of fibrate drugs. The foundational work on this class of compounds dates back to the 1960s. While a specific first synthesis of this compound is not prominently documented in readily accessible literature, related compounds were being studied by the early 1980s. For instance, a 1981 study in the Journal of Analytical Toxicology reported the formation of 2-(4-chlorophenoxy)-2-methylpropanamide (B1197446), a closely related amide, from a metabolite of the drug clofibrate (B1669205) during urine extraction procedures. This indicates that compounds with this core structure were of analytical interest in the context of drug metabolism at that time.

The synthesis of related molecules, such as metabolites of fenofibrate, has been a subject of more recent research, highlighting the ongoing relevance of this chemical scaffold. nih.gov The development of facile synthetic routes to these compounds is an area of active investigation, driven by the need for pure standards for analytical and pharmacological studies. nih.gov

Scope and Research Imperatives for this compound

The primary research imperative for this compound is its continued use as a synthetic intermediate. The development of efficient and scalable syntheses for this compound and its derivatives is a key objective for chemists working in process development and medicinal chemistry.

Future research involving this compound is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction conditions to improve the yield, purity, and environmental footprint of the synthesis of this compound and related compounds.

Analogue Synthesis for Drug Discovery: The use of this compound as a starting material for the creation of libraries of new compounds to be screened for biological activity. The structural motifs present in this molecule are common in pharmacologically active compounds, making it a valuable building block.

Metabolite and Impurity Synthesis: The targeted synthesis of potential metabolites and impurities of fibrate drugs for use as analytical standards in pharmacokinetic and quality control studies. nih.govnih.gov

Below is a data table of the physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H10ClNO | google.com |

| Molecular Weight | 195.65 g/mol | google.com |

| CAS Number | 24889-11-0 | google.com |

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENFRDUXBGWJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381781 | |

| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24889-11-0 | |

| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(4-Chlorophenoxy)-2-methylpropanenitrile

While specific literature detailing a high-yield synthesis for this exact molecule is not extensively published, its structure strongly suggests a classical approach based on the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

The logical precursors for the synthesis of this compound via a Williamson ether synthesis pathway are:

4-Chlorophenol (B41353) : This provides the chlorophenoxy portion of the molecule.

2-Chloro-2-methylpropanenitrile : This molecule serves as the electrophile, providing the 2-methylpropanenitrile backbone.

The initial reagents required for this reaction would include a suitable base to deprotonate the phenol (B47542) and an appropriate solvent to facilitate the reaction.

Key Reagents:

Base : A moderately strong base is required to form the phenoxide ion from 4-chlorophenol. Common choices include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).

Solvent : The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while not interfering with the nucleophilic phenoxide.

The synthesis proceeds through a well-defined, two-step sequence within a single pot:

Formation of the Phenoxide Intermediate : The first step is an acid-base reaction where the chosen base removes the acidic proton from the hydroxyl group of 4-chlorophenol. This generates the 4-chlorophenoxide anion, a potent nucleophile.

Reaction: 4-Cl-C₆H₄OH + Base → 4-Cl-C₆H₄O⁻ Na⁺ + HB

Nucleophilic Substitution : The 4-chlorophenoxide intermediate then attacks the carbon atom bonded to the chlorine in 2-chloro-2-methylpropanenitrile. This occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism, displacing the chloride ion and forming the final ether linkage.

Reaction: 4-Cl-C₆H₄O⁻ Na⁺ + Cl-C(CH₃)₂CN → this compound + NaCl

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The goal is to favor the desired Sₙ2 reaction while minimizing potential side reactions.

| Parameter | Condition | Rationale |

| Temperature | Elevated (e.g., 50-100 °C) | Increases the reaction rate of the Sₙ2 step, which can be slow at room temperature. |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | NaH provides irreversible and complete deprotonation. K₂CO₃ is a milder, less hazardous alternative that is often effective. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents effectively solvate the counter-ion (e.g., Na⁺) and do not protonate the nucleophile, accelerating the Sₙ2 reaction. |

| Stoichiometry | Slight excess of 2-chloro-2-methylpropanenitrile | Can help to ensure the complete consumption of the more valuable phenoxide intermediate. |

| Work-up | Aqueous wash, extraction | The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent like ethyl acetate. Washing with dilute acid or base can remove unreacted starting materials. Purification is often achieved via column chromatography or distillation. |

Optimizing these conditions is critical for achieving high yields, which are essential for the viability of any synthetic process. chemrxiv.org

Derivatization and Functionalization of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, significantly increasing the synthetic utility of the parent molecule. allen.inebsco.com

One of the most common and important reactions of nitriles is their hydrolysis to form primary amides. ebsco.com This transformation can be achieved under acidic or alkaline conditions, or with the aid of metal catalysts. libretexts.orgorgsyn.org The resulting product from the hydrolysis of this compound is 2-(4-chlorophenoxy)-2-methylpropanamide (B1197446) . synquestlabs.comnih.gov

The formation of this amide has been observed during the analysis of urine from individuals taking the drug clofibrate (B1669205), where a metabolite undergoes conversion to 2-(4-chlorophenoxy)-2-methylpropanamide upon treatment with ammonium (B1175870) hydroxide. nih.gov

Hydrolysis Conditions:

Acidic Hydrolysis : Heating the nitrile with a dilute mineral acid (e.g., HCl) initially protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. libretexts.org This process first yields the amide, which can be further hydrolyzed to a carboxylic acid upon prolonged heating. Careful control of conditions is needed to isolate the amide. ebsco.com

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, such as sodium hydroxide, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org This initially forms the salt of the carboxylic acid and ammonia. However, the reaction can often be stopped at the intermediate amide stage. ebsco.comlibretexts.org

Catalytic Hydration : Modern methods often employ transition metal catalysts (e.g., based on platinum or manganese dioxide) that can facilitate the hydration of nitriles to amides under milder, more neutral conditions. orgsyn.orggoogle.com This approach offers high chemoselectivity, preserving other sensitive functional groups within the molecule. orgsyn.org

| Method | Reagents | Product | Notes |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., aq. HCl), Heat | 2-(4-Chlorophenoxy)-2-methylpropanamide | Further hydrolysis to the carboxylic acid is possible with harsher conditions. libretexts.org |

| Alkaline Hydrolysis | H₂O, OH⁻ (e.g., aq. NaOH), Heat | 2-(4-Chlorophenoxy)-2-methylpropanamide | Can be difficult to stop at the amide stage; may proceed to the carboxylate salt. libretexts.org |

| Catalytic Hydration | H₂O, Transition Metal Catalyst | 2-(4-Chlorophenoxy)-2-methylpropanamide | Often provides higher yields and selectivity under mild conditions. orgsyn.org |

The chlorophenoxy ring of the molecule also presents opportunities for chemical modification, although these reactions are generally less straightforward than derivatizing the nitrile group.

Electrophilic Aromatic Substitution : The benzene (B151609) ring can potentially undergo further substitution. The existing chloro- and alkoxy- groups are ortho-, para-directing. Since the para position is blocked by the chlorine atom, new electrophiles would likely be directed to the positions ortho to the ether linkage. Reactions like nitration or further halogenation are theoretically possible, as has been demonstrated in related phenoxyacetic acid systems. google.com

Ether Cleavage : The ether bond, while generally stable, can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This would break the molecule into 4-chlorophenol and a derivative of 2-methylpropanenitrile.

Nucleophilic Aromatic Substitution : Replacing the chlorine atom on the aromatic ring via nucleophilic aromatic substitution is typically very difficult and requires extreme conditions of heat and pressure or the presence of strong electron-withdrawing groups, which are not present here.

Reactions Involving the Methylpropanenitrile Core

The methylpropanenitrile core of this compound is characterized by a quaternary carbon atom bonded to a nitrile group, a phenoxy group, and two methyl groups. The reactivity of this core is primarily dictated by the nitrile functional group.

Hydrolysis to Carboxylic Acids: The most significant reaction of the nitrile group in this context is its hydrolysis to a carboxylic acid. This transformation is a key step in the synthesis of related, pharmaceutically important compounds like fenofibric acid. The hydrolysis can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.orglumenlearning.com

Under acidic conditions, the nitrile is heated with an aqueous acid such as hydrochloric or sulfuric acid. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. An amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.org

Acid-Catalyzed Hydrolysis: C₁₀H₁₀ClNO + 2H₂O + H⁺ → C₁₀H₁₁ClO₃ + NH₄⁺

Under basic conditions, the nitrile is heated with an aqueous solution of a base like sodium hydroxide. The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. This also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt and ammonia. libretexts.org An acidification step is then required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis:

C₁₀H₁₀ClNO + NaOH + H₂O → C₁₀H₁₀ClNaO₃ + NH₃

C₁₀H₁₀ClNaO₃ + H⁺ → C₁₀H₁₁ClO₃ + Na⁺

This hydrolysis reaction is fundamental as this compound can be considered a nitrile precursor to fenofibric acid.

Reduction to Amines: The nitrile group can also be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the corresponding primary amine, 1-(4-chlorophenoxy)-2-methylpropan-2-amine. libretexts.org

Reaction with Grignard Reagents: Another potential reaction involves the addition of Grignard reagents to the nitrile, which, after hydrolysis of the intermediate imine, would yield a ketone. libretexts.org For instance, reacting this compound with methylmagnesium bromide would be expected to produce 1-(4-chlorophenoxy)-2-methyl-2-acetylpropane after workup.

Nucleophilic Aromatic Substitution Strategies in Synthesis of Related Chlorophenoxy Compounds

The synthesis of the ether linkage in this compound and related compounds is a classic example of nucleophilic substitution. The most common and direct method is the Williamson ether synthesis. This reaction involves an alkoxide (or phenoxide in this case) acting as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.com

For the synthesis of this compound, the reaction would involve the sodium or potassium salt of 4-chlorophenol reacting with a suitable 2-halopropanenitrile, such as 2-bromo-2-methylpropanenitrile (B1338764) or 2-chloro-2-methylpropanenitrile.

Synthetic Pathway:

Deprotonation of Phenol: 4-chlorophenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 4-chlorophenoxide ion.

Nucleophilic Attack: The 4-chlorophenoxide ion then attacks the electrophilic carbon of the 2-halo-2-methylpropanenitrile, displacing the halide ion in an Sₙ2 reaction to form the ether bond.

The choice of reactants is crucial. While the phenoxide is a good nucleophile, the electrophile is a tertiary alkyl halide. Typically, tertiary halides are prone to elimination reactions rather than substitution. masterorganicchemistry.com However, in this specific case, the substrate (2-halo-2-methylpropanenitrile) cannot undergo β-elimination as it lacks a proton on the adjacent carbon. Therefore, the substitution reaction is favored.

A similar strategy is employed in the synthesis of the related drug fenofibrate, where 4-chloro-4'-hydroxybenzophenone (B194592) is reacted with isopropyl 2-bromo-2-methylpropanoate.

Catalytic Approaches in Synthesis and Transformation

Catalysis can be employed to improve the efficiency and reaction conditions for the synthesis of this compound and its transformations.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis described above can be significantly enhanced by using a phase-transfer catalyst. This is particularly useful when dealing with a reaction between a water-soluble phenoxide and an organic-soluble alkyl halide. The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This method often leads to faster reactions and higher yields under milder conditions, avoiding the need for strong, anhydrous bases.

Table 1: Examples of Phase-Transfer Catalysts

| Catalyst Type | Example Compound |

|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) |

| Quaternary Ammonium Salt | Aliquat 336 |

Catalytic Hydrolysis: While the hydrolysis of the nitrile group is typically performed with stoichiometric amounts of acid or base, catalytic methods can also be envisioned. For instance, certain enzymes like nitrilases can hydrolyze nitriles to carboxylic acids under mild conditions, though their applicability to sterically hindered substrates like this compound would require specific investigation.

Catalytic Strecker Reaction: The synthesis of the methylpropanenitrile core itself can be approached via a catalytic Strecker-type reaction. This involves the three-component reaction of a ketone (acetone), a cyanide source (like trimethylsilyl (B98337) cyanide), and an amine, often facilitated by a catalyst. For α,α-disubstituted amino nitriles, this method can be highly effective. beilstein-journals.org While not a direct synthesis of the target compound, it highlights a catalytic route to structurally related nitrile-containing building blocks.

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 2-(4-chlorophenoxy)-2-methylpropanenitrile is a critical factor in its environmental persistence and metabolic fate. Under alkaline conditions, the nitrile group is susceptible to hydrolysis. A study on the extraction of clofibrate (B1669205) metabolites from urine revealed that under alkaline conditions (using ammonium (B1175870) hydroxide (B78521) or sodium hydroxide), a related compound can be chemically altered. nih.gov Specifically, the nitrile group can undergo hydrolysis to form the corresponding amide, 2-(4-chlorophenoxy)-2-methylpropanamide (B1197446). nih.gov This suggests that in aqueous environments with elevated pH, this compound is likely to slowly hydrolyze.

Table 1: Hydrolysis Half-life of 2,4-D Butylate (B1668116) at 25°C as an Analogous Compound

| pH | Half-life |

|---|---|

| 5 | 23.5 days |

| 7 | 5.8 days |

| 9 | 10.7 minutes |

Data from a study on 2,4-D butylate, a structurally related compound, illustrating the effect of pH on hydrolytic stability. epa.gov

The primary degradation pathway via hydrolysis involves the conversion of the nitrile functional group to a carboxylic acid, likely proceeding through an amide intermediate.

Oxidative Transformations and Products

The oxidative transformation of this compound can be predicted based on the reactivity of the chlorophenoxy moiety. Chlorophenols are known to undergo oxidation, often initiated by hydroxyl radicals in advanced oxidation processes. The aromatic ring is susceptible to hydroxylation, which can lead to ring-opening and further degradation.

Potential oxidative degradation pathways could involve:

Hydroxylation of the aromatic ring: This would lead to the formation of chlorinated hydroxy-derivatives.

Cleavage of the ether bond: This would result in the formation of 4-chlorophenol (B41353) and 2-hydroxy-2-methylpropanenitrile.

Oxidation of the methyl groups: This would be a minor pathway but could lead to the formation of corresponding carboxylic acids.

The presence of the chlorine atom on the aromatic ring can influence the rate and products of oxidation.

Photochemical Reactivity and Degradation Mechanisms

The photochemical reactivity of this compound is anticipated to be significant, given the presence of the chlorophenoxy group, which can absorb UV radiation. Photolysis studies of analogous compounds like 2,4-D butylate indicate that degradation can be characterized by first-order kinetics. epa.gov

The primary photochemical degradation mechanisms are likely to involve:

Homolytic cleavage of the ether bond: This would generate a 4-chlorophenoxy radical and a 2-methylpropanenitrile radical. These reactive radical species would then undergo further reactions with surrounding molecules.

Reductive dehalogenation: The carbon-chlorine bond can undergo photolytic cleavage, leading to the formation of a phenyl radical and a chlorine radical. This is a common pathway for chlorinated aromatic compounds.

The degradation products from the photolysis of a similar compound, 2,4-D butylate, were identified as 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol (B122985), suggesting that cleavage of both the ester and aryl ether bonds occurs. epa.gov This indicates that for this compound, photolytic cleavage of the ether linkage is a probable degradation route.

Reductive Degradation Processes

Reductive degradation of this compound would primarily involve the cleavage of the carbon-chlorine bond. This process, known as reductive dehalogenation, is a key transformation for many chlorinated organic pollutants. It can occur under anaerobic conditions mediated by microbial activity or through chemical reduction.

Another potential site for reductive cleavage is the ether bond, although this is generally less facile than dehalogenation. Reductive cleavage reactions can be promoted by various reducing agents, including dissolving metals or through electrochemical reduction. numberanalytics.com The nitrile group can also be reduced to an amine under specific reductive conditions.

Reaction Kinetics and Mechanistic Elucidation

The degradation kinetics of this compound are expected to follow pseudo-first-order kinetics under many conditions, a common observation for the degradation of organic micropollutants in environmental systems. Studies on the biodegradation of 2,4-dichlorophenol have shown that the degradation rate can be described by models such as the Haldane equation, which accounts for substrate inhibition at high concentrations. nih.gov

Mechanistic elucidation would involve identifying intermediate products and using techniques like isotopic labeling to trace the transformation pathways. For instance, in the degradation of similar chlorophenolic compounds, pathways are often elucidated by identifying metabolites such as chlorocatechols. nih.gov The kinetics of degradation are influenced by factors such as the concentration of the compound, pH, temperature, and the presence of co-substrates or catalysts. nih.govresearchgate.net

Table 2: Kinetic Models for Degradation of Analogous Chlorophenolic Compounds

| Compound | Kinetic Model | Reference |

|---|---|---|

| 2,4-Dichlorophenol | Haldane Equation | nih.gov |

Studies of Electrophilic and Nucleophilic Sites

The structure of this compound contains several sites susceptible to electrophilic and nucleophilic attack.

Electrophilic Sites: An electrophile is a species that accepts an electron pair. synquestlabs.com The carbon atom attached to the chlorine on the aromatic ring is electrophilic due to the electron-withdrawing nature of the chlorine atom. The carbon atom of the nitrile group is also an electrophilic center. Furthermore, the carbon atom bonded to the ether oxygen is electrophilic.

Nucleophilic Sites: A nucleophile is a species that donates an electron pair. rsc.org The oxygen atom of the ether linkage, with its lone pairs of electrons, is a primary nucleophilic site. The nitrogen atom of the nitrile group also possesses a lone pair and can act as a nucleophile. The aromatic ring, being electron-rich, can also act as a nucleophile in certain reactions.

The identification of these sites is crucial for predicting the reactivity of the molecule with various reagents and in biological systems.

Investigation of Adduct Formation in Chemical Systems

This compound has the potential to form adducts with biological macromolecules, such as DNA and proteins. The formation of such adducts is often a key step in the mechanism of toxicity for many chemical compounds. Reactive intermediates formed during the metabolism or degradation of the parent compound can bind covalently to nucleophilic sites on these macromolecules.

For instance, studies on other chloro-compounds have shown the formation of DNA adducts. nih.gov The electrophilic centers of this compound or its metabolites could react with the nucleophilic sites in DNA bases, such as the nitrogen and oxygen atoms in guanine, adenine, and cytosine. nih.gov For example, reactive metabolites can lead to the formation of etheno adducts with deoxyadenosine (B7792050) and deoxycytidine. nih.gov While specific studies on adduct formation by this compound are not available, the potential for such reactions exists based on its chemical structure and the known reactivity of similar compounds.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 2-(4-Chlorophenoxy)-2-methylpropanenitrile from impurities, reactants, or matrix components. Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. libretexts.org

Method development typically begins with understanding the physicochemical properties of the analyte, such as polarity and solubility, to select the appropriate column and mobile phase. ijprajournal.com For this compound, a nonpolar C8 or C18 stationary phase is effective, paired with a polar mobile phase, usually a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govnih.gov The separation can be performed using an isocratic elution, where the mobile phase composition remains constant, or a gradient elution, where the composition changes over time to optimize the separation of multiple components. ijprajournal.comnih.gov Detection is commonly achieved using a photodiode-array (PDA) detector, which can monitor absorbance at multiple wavelengths. nih.gov

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. pensoft.netresearchgate.net This process involves evaluating several parameters:

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a sample with a known amount of the standard. mdpi.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) nih.gov |

| Elution Mode | Isocratic nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 225 nm or 258 nm nih.govpensoft.net |

| Column Temperature | 30 °C researchgate.net |

| Injection Volume | 10 µL lcms.cz |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and is well-suited for the analysis of this compound and its potential volatile impurities. longdom.org The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. scitechnol.com

GC applications include purity determination, residual solvent analysis, and identification of byproducts from its synthesis. scirp.org When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the separated compounds based on their mass spectra. nih.govintertek.com

Key parameters in a GC method include:

Column: Capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly used for their high resolution. nih.gov

Carrier Gas: Inert gases like helium or nitrogen are used as the mobile phase. scispace.com

Temperature Program: A temperature ramp is often employed, where the column temperature is increased during the run. libretexts.org This allows for the efficient elution of compounds with a range of boiling points, improving peak shape and separation. libretexts.org

Injector: A split/splitless injector is typically used, with the sample being vaporized upon injection. scitechnol.com

Detector: Common detectors include the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, and the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound. scitechnol.comscirp.org Mass spectrometry (MS) is used for identification. scirp.org

Table 2: Typical Gas Chromatography (GC) Parameters

| Parameter | Specification |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium at a constant flow |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) scirp.org |

| Detector Temperature | 300°C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis. ijrti.org It is particularly valuable for monitoring the progress of chemical reactions and for preliminary purity checks. oregonstate.eduscientificlabs.co.uk In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. thieme.de

The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or aluminum plate. ijrti.orgaga-analytical.com.pl A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. oregonstate.edu

After development, the separated spots are visualized, often under UV light if the compounds are UV-active, or by staining with a chemical reagent. aga-analytical.com.pl The purity of a sample can be inferred by the presence of a single spot, while a mixture will show multiple spots. oregonstate.edu

Table 3: Example of a TLC System for Reaction Monitoring

| Component | Description |

| Stationary Phase | Silica gel 60 F254 plates aga-analytical.com.pl |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Application | Spotting reaction mixture alongside starting material and product standards |

| Development | In a closed tank until the solvent front is ~1 cm from the top |

| Visualization | UV lamp (254 nm) |

Supercritical Fluid Extraction (SFE) is an advanced sample preparation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. springernature.com It is considered a "green" technology because it reduces the use of hazardous organic solvents. SFE can be employed to extract this compound from complex matrices, such as environmental or biological samples, prior to analysis by HPLC or GC.

Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into solid matrices like a gas and dissolve compounds like a liquid. The solvating power of supercritical CO₂ can be tuned by changing the pressure and temperature. springernature.com For moderately polar compounds like this compound, a polar co-solvent such as methanol or ethanol (B145695) may be added to the supercritical CO₂ to enhance extraction efficiency. mdpi.com After extraction, the CO₂ can be returned to its gaseous state by reducing the pressure, leaving behind the extracted analyte, which can then be dissolved in a suitable solvent for analysis. nih.gov

For research applications requiring very high sensitivity and resolution, particularly when sample amounts are limited, capillary liquid chromatography and nano-liquid chromatography (nano-LC) are employed. nih.govresearchgate.net These techniques are miniaturized versions of HPLC, using columns with internal diameters in the micrometer range (typically 75-300 µm for capillary LC and <100 µm for nano-LC). researchgate.netiajps.com

The reduced column diameter leads to lower flow rates (nL/min to µL/min), which enhances the efficiency of the electrospray ionization (ESI) source when coupled with a mass spectrometer (LC-MS). nih.govnih.gov This results in significantly improved sensitivity, allowing for the detection and quantification of analytes at femtomole levels. nih.gov These high-sensitivity methods would be ideal for research studies involving this compound, such as in trace environmental analysis or in vitro metabolic studies where analyte concentrations are extremely low. researchgate.net

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. jchps.com A combination of methods is typically used to confirm the molecular structure. intertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining molecular structure. researchgate.net

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the chlorophenyl ring and a singlet for the six equivalent protons of the two methyl groups. The chemical shifts and splitting patterns of the aromatic protons (typically appearing as two doublets) confirm the 1,4-disubstitution pattern.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. It would show signals for the two methyl carbons, the quaternary carbon attached to the nitrile and oxygen, the nitrile carbon, and the distinct carbons of the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. nih.gov The mass spectrum will show a molecular ion peak (M⁺). The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be visible in the molecular ion cluster, providing strong evidence for the presence of chlorine. Fragmentation patterns observed in MS/MS experiments can further confirm the structure by showing losses of specific groups like the methyl or cyano group. intertek.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. jchps.com The IR spectrum of this compound would exhibit characteristic absorption bands, including:

A sharp, medium-intensity peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.

Strong absorptions in the 1250-1000 cm⁻¹ region corresponding to the aryl-alkyl ether (C-O-C) stretching vibrations.

A band in the 1100-1000 cm⁻¹ range for the C-Cl stretch.

Peaks corresponding to C-H stretching and C=C bending of the aromatic ring.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Data / Observation |

| ¹H NMR | Signals for aromatic protons (AA'BB' system, ~7.3 and 6.9 ppm); Singlet for two methyl groups (~1.7 ppm) |

| ¹³C NMR | Signals for methyl carbons, quaternary carbons, nitrile carbon, and aromatic carbons |

| Mass Spectrometry | Molecular ion peak showing isotopic pattern for one chlorine atom (M⁺ and M⁺+2) |

| Infrared (IR) | Characteristic absorption bands for C≡N (~2240 cm⁻¹), C-O-C ether, and C-Cl bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the chlorophenoxy group would typically appear as two doublets in the region of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The six protons of the two methyl groups attached to the quaternary carbon would be equivalent and appear as a sharp singlet at approximately δ 1.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Key expected signals would include the nitrile carbon (C≡N) around 120 ppm, the quaternary carbon attached to the oxygen and nitrile group at approximately 75 ppm, and the carbons of the two methyl groups around 25 ppm. The aromatic carbons would show a set of signals in the range of 115-160 ppm, with the carbon atom bonded to the chlorine atom exhibiting a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.3 | Doublet | 2H, Aromatic protons ortho to oxygen |

| ¹H | ~7.0 | Doublet | 2H, Aromatic protons ortho to chlorine |

| ¹H | ~1.7 | Singlet | 6H, Two methyl groups |

| ¹³C | ~158 | Singlet | 1C, Aromatic carbon attached to oxygen |

| ¹³C | ~130 | Singlet | 2C, Aromatic carbons ortho to chlorine |

| ¹³C | ~120 | Singlet | 1C, Nitrile carbon |

| ¹³C | ~118 | Singlet | 2C, Aromatic carbons ortho to oxygen |

| ¹³C | ~128 | Singlet | 1C, Aromatic carbon attached to chlorine |

| ¹³C | ~75 | Singlet | 1C, Quaternary carbon |

| ¹³C | ~25 | Singlet | 2C, Methyl carbons |

Note: These are predicted values based on the analysis of similar structures and general NMR principles.

Mass Spectrometry (MS and GC-MS) Analysis of Parent Compound and Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks. Fragmentation patterns would likely involve the loss of a methyl group, the nitrile group, or cleavage of the ether bond, providing further structural information. GC-MS would be particularly useful for identifying and quantifying the parent compound and any potential impurities or degradation products in a sample.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A sharp, medium-intensity peak around 2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The C-O stretching of the ether linkage would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be seen in the 1600-1450 cm⁻¹ region. The C-Cl stretch would be found in the lower frequency region, typically around 830 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings. coleparmer.com The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol would be expected to show absorption maxima characteristic of the chlorophenoxy moiety. imarcgroup.com Typically, substituted benzene rings exhibit a primary absorption band (π → π) around 200-230 nm and a secondary, weaker band (n → π) at longer wavelengths, around 270-280 nm. imarcgroup.com

Table 2: Expected Spectroscopic Data from IR and UV-Vis Analysis

| Technique | Expected Wavenumber/Wavelength | Assignment |

|---|---|---|

| IR | ~2240 cm⁻¹ | Nitrile (C≡N) stretch |

| IR | ~1240 cm⁻¹ | Aryl-O stretch |

| IR | ~1590, 1490 cm⁻¹ | Aromatic C=C stretch |

| IR | ~830 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~225 nm | π → π* transition |

| UV-Vis | ~275 nm | n → π* transition |

Note: These are expected values based on typical functional group frequencies and chromophore absorptions.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial technique for determining the empirical formula of a compound and assessing its purity. For this compound (C₁₀H₁₀ClNO), the theoretical elemental composition would be calculated based on its molecular formula.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should closely match the theoretical values for a pure sample. Any significant deviation would suggest the presence of impurities or that the compound is not what it is believed to be.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.1 | 61.39% |

| Hydrogen (H) | 1.01 | 10 | 10.1 | 5.15% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 18.12% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.16% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.18% |

| Total | 195.66 | 100.00% |

Quality Control and Analytical Reproducibility in Research

Ensuring the quality and reproducibility of analytical data is paramount in scientific research. For a compound like this compound, robust quality control (QC) procedures are essential.

This involves the regular calibration of analytical instruments, such as NMR spectrometers, mass spectrometers, and chromatographs, using certified reference standards. Method validation is also critical to ensure that the analytical methods used are accurate, precise, reproducible, and robust for their intended purpose. nih.gov This can include determining the limit of detection (LOD) and limit of quantification (LOQ) for the compound. nih.gov

In a research setting, this may involve running replicate samples, using internal standards for quantification, and performing recovery studies to assess the efficiency of sample preparation methods. ekosfop.or.kr By implementing these QC measures, researchers can have confidence in the identity, purity, and concentration of the this compound being studied, leading to more reliable and reproducible research outcomes.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine optimized molecular geometries, electronic properties, and bonding features. researchgate.net For 2-(4-Chlorophenoxy)-2-methylpropanenitrile, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would provide a foundational understanding of its stability and chemical nature. nih.gov

Frontier Molecular Orbital (FMO) theory is critical for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for molecular stability. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is likely distributed over the electron-rich chlorophenoxy ring, while the LUMO may be centered on the nitrile group and the aromatic system. The energy gap would indicate the molecule's kinetic stability and its susceptibility to electronic excitation. materialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following values are illustrative for this compound and represent typical data obtained from a DFT calculation. Specific experimental or published computational values are not readily available.)

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com The MEP map uses a color spectrum to indicate electrostatic potential on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. chemrxiv.org

An MEP analysis of this compound would likely show negative potential (red) around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the phenoxy group, identifying these as sites for electrophilic interaction. walisongo.ac.id Positive potential (blue) would be expected around the hydrogen atoms. Such a map provides crucial insights into intermolecular interactions. numberanalytics.com

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. q-chem.com This method is used to analyze charge transfer, hybridization, and intramolecular interactions by examining the stabilization energies (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO. aiu.edu

In this compound, NBO analysis could quantify the delocalization interactions between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the aromatic ring. It would also provide natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods. q-chem.comjuniperpublishers.com

Table 2: Illustrative Natural Atomic Charges from NBO Analysis (Note: The following values are hypothetical and serve to illustrate typical results from an NBO calculation for this molecule.)

| Atom | Illustrative Natural Charge (e) |

| Cl | -0.05 |

| O | -0.55 |

| N | -0.40 |

| C (nitrile) | +0.10 |

| C (ipso- to O) | +0.25 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. preprints.org By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, including conformational changes and intermolecular interactions. nih.govdhu.edu.cn

For this compound, MD simulations could be used to explore its conformational landscape and stability in different environments, such as in a solvent or interacting with a biological target. stanford.edu These simulations would reveal how the molecule behaves in a dynamic setting, which is often inaccessible through static quantum chemical calculations alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. nih.gov These models correlate structural or physicochemical descriptors with specific properties, allowing for the estimation of attributes for new or untested compounds.

A QSPR model for a class of compounds including this compound could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. This would involve calculating a series of molecular descriptors (e.g., topological, electronic, geometric) and using statistical methods to build a predictive relationship.

Conformational Analysis and Stability Predictions

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, which has rotational freedom around several single bonds, this analysis is crucial.

Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This process identifies low-energy conformers and the energy barriers between them. The results would indicate the most probable shapes the molecule adopts at a given temperature, which is fundamental to understanding its interactions and reactivity.

Reaction Pathway Predictions and Transition State Analysis

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, where 4-chlorophenoxide acts as the nucleophile and a halo-derivative of isobutyronitrile, such as 2-bromo-2-methylpropanenitrile (B1338764), serves as the electrophile. This reaction is a variation of the well-known Williamson ether synthesis. Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the mechanism, energetics, and transition states of such reactions.

The reaction is generally understood to proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. sciforum.netmasterorganicchemistry.com In this pathway, the oxygen atom of the 4-chlorophenoxide ion directly attacks the carbon atom bearing the leaving group (e.g., a halogen) in a single, concerted step. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The process passes through a high-energy transition state where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking. sciforum.netmasterorganicchemistry.com

Theoretical studies on analogous S_N2 reactions involving substituted phenoxides have been performed to understand the influence of the substituent on the nucleophile's reactivity. A DFT investigation into the gas-phase reactions of various para-substituted phenoxides (including p-chlorophenoxide) with halomethanes provides valuable comparative data. nih.gov These studies show a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the reaction's energetic profile. nih.gov

For the specific case of the reaction between p-substituted phenoxides and methyl halides, DFT calculations have been used to determine the energetics of the reaction pathway. The pathway typically involves the formation of a pre-reaction complex between the phenoxide and the alkyl halide, followed by the transition state, and finally a post-reaction complex before the products separate. The central barrier, which is the energy difference between the transition state and the pre-reaction complex, is a key determinant of the reaction rate. nih.gov

The table below, based on data from DFT studies on similar p-substituted phenoxide reactions, illustrates the predicted effect of the substituent on the reaction energetics. nih.gov

| Substituent (Y) in p-Y-C₆H₄O⁻ | Hammett Constant (σ) | Complexation Enthalpy (kcal/mol) | Central Barrier (kcal/mol) | Overall Barrier (kcal/mol) |

| OCH₃ | -0.27 | -14.5 | 10.2 | -4.3 |

| CH₃ | -0.17 | -14.1 | 10.5 | -3.6 |

| H | 0.00 | -13.5 | 11.0 | -2.5 |

| F | 0.06 | -13.3 | 11.2 | -2.1 |

| Cl | 0.23 | -12.8 | 11.6 | -1.2 |

| CF₃ | 0.54 | -11.7 | 12.6 | 0.9 |

| This table presents representative data for the reaction with CH₃Cl to illustrate the trend of substituent effects on the S_N2 reaction of phenoxides as determined by DFT calculations. The values demonstrate that electron-withdrawing groups, like chlorine, decrease the stability of the initial complex and increase the energy barrier for the reaction. |

A significant consideration for the synthesis of this compound is the nature of the electrophile. The reaction would involve a tertiary alkyl halide (or a related substrate), which is known to be highly sterically hindered. masterorganicchemistry.com The classic S_N2 mechanism is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com A bulky electrophile would significantly raise the energy of the S_N2 transition state, potentially slowing the reaction to a point where it is no longer practically viable, or favoring competing elimination (E2) pathways. masterorganicchemistry.com

Environmental Behavior and Abiotic Degradation Pathways

Abiotic Transformation in Aquatic Environments

In aquatic systems, the primary abiotic degradation processes for organic compounds are hydrolysis and photolysis. While specific data for 2-(4-Chlorophenoxy)-2-methylpropanenitrile is limited, the behavior of related phenoxy herbicides and nitriles provides insight into its likely transformation pathways.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov For phenoxy acid herbicides, hydrolysis of their ester forms is a key degradation pathway, yielding the corresponding acid and alcohol. nih.gov The nitrile group in this compound can also undergo hydrolysis. Generally, nitriles hydrolyze in two stages: first to an amide, and then to a carboxylic acid and an ammonium (B1175870) salt. This process is typically slow in pure water but can be catalyzed by acidic or alkaline conditions.

Given the structure of this compound, it is anticipated to hydrolyze to 2-(4-chlorophenoxy)-2-methylpropanoic acid and ammonia. The rate of this reaction would be pH-dependent, likely accelerating in both acidic and basic solutions.

Table 1: Anticipated Hydrolysis Products of this compound in Water

| Reactant | Condition | Primary Hydrolysis Product | Secondary Hydrolysis Product |

| This compound | Acidic/Alkaline | 2-(4-Chlorophenoxy)-2-methylpropanamide (B1197446) | 2-(4-Chlorophenoxy)-2-methylpropanoic acid |

Note: This table is based on the general hydrolysis mechanism of nitriles and specific data for this compound is not available.

Photolysis, or degradation by sunlight, is another significant abiotic process for the removal of herbicides from aquatic environments. nih.gov The efficiency of photolysis is dependent on the compound's ability to absorb light and the quantum yield of the reaction, which is the number of degraded molecules per photon absorbed. transportation.org For phenoxy herbicides, photolysis can lead to the cleavage of the ether bond and the degradation of the aromatic ring. researchgate.net The by-products of photolysis for a related compound, MCPA, include 4-chloro-2-methylphenol, o-cresol, and 4-chloro-2-formylphenol. waterquality.gov.au

Direct photolysis of this compound would likely involve the absorption of UV radiation by the chlorophenoxy moiety, leading to the formation of reactive intermediates. These intermediates could then undergo further reactions, such as cleavage of the ether linkage, resulting in the formation of 4-chlorophenol (B41353) and other degradation products. The nitrile group itself may also be susceptible to photochemically induced transformations.

Table 2: Potential Photolysis Degradation Products of this compound in Water

| Parent Compound | Potential Degradation Products |

| This compound | 4-Chlorophenol, 2-hydroxy-2-methylpropanenitrile |

Note: This table presents potential degradation products based on the photolytic behavior of structurally similar compounds. Specific experimental data for this compound is not available.

Abiotic Transformation in Soil Matrices

In soil, the abiotic degradation of this compound is influenced by factors such as soil pH, organic matter content, and clay mineralogy.

Chemical degradation in soil, aside from microbial action, is largely dependent on the soil's chemical properties. For ionizable herbicides like the phenoxy acids, soil pH is a critical factor affecting their persistence. nih.gov The degradation of the related herbicide 2,4-D is influenced by pH, with different rates observed under acidic, neutral, and alkaline conditions. wikipedia.org It is expected that the degradation of this compound would also be pH-dependent. In acidic soils, hydrolysis of the nitrile group may be accelerated.

Sorption to soil particles can significantly impact the mobility, bioavailability, and degradation rate of herbicides. researchgate.netpjoes.com For phenoxy herbicides, sorption is primarily influenced by the organic matter content and pH of the soil. mdpi.comnih.gov These herbicides, being weak acids, are more likely to be in their anionic form in soils with neutral to alkaline pH, leading to lower sorption and higher mobility. nih.gov Conversely, in acidic soils, the neutral form predominates, resulting in stronger sorption to soil organic matter. nih.gov

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil or sediment. For 2,4-D, Koc values are reported to be relatively low, suggesting high mobility in soils with low organic matter. cdc.gov Given the structural similarities, this compound is also expected to have a relatively low Koc value and thus be mobile in many soil types. Desorption studies on related herbicides show that a significant portion of the sorbed amount can be released back into the soil solution. pjoes.commdpi.com

Table 3: Factors Influencing Sorption of Phenoxy Herbicides in Soil

| Soil Property | Influence on Sorption | Rationale |

| Organic Matter Content | Positive Correlation | Provides sorption sites for the herbicide. mdpi.comnih.gov |

| pH | Negative Correlation | Lower pH increases the proportion of the neutral, more strongly sorbed form. nih.govnih.gov |

| Clay Content | Positive Correlation | Clay minerals can provide surfaces for sorption. nih.gov |

Advanced Remediation Technologies for Contaminated Media

In cases of significant contamination of soil and water with compounds like this compound, natural attenuation processes may be insufficient, necessitating active remediation strategies. Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic pollutants. youtube.com

AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization to carbon dioxide and water. youtube.com Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to produce hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. nih.gov

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light generates hydroxyl radicals. nih.gov

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

These technologies have been shown to be effective in degrading phenoxy herbicides and other chlorinated aromatic compounds. nih.govresearchgate.net For soil remediation, techniques such as soil washing, which separates contaminants from the soil, and in-situ chemical oxidation (ISCO), where oxidants are directly injected into the contaminated soil, are also viable options. transportation.org Bioremediation, which utilizes microorganisms to break down contaminants, is another important approach for phenoxy herbicides. mdpi.com

Table 4: Overview of Advanced Remediation Technologies

| Technology | Principle | Applicability |

| Fenton/Photo-Fenton | Generation of •OH from H₂O₂ and Fe²⁺ (with or without UV light). researchgate.net | Water and soil slurry treatment. |

| Ozonation | Oxidation by O₃ and subsequent •OH formation. nih.gov | Water treatment. |

| UV/H₂O₂ | Photolysis of H₂O₂ to generate •OH. nih.gov | Water treatment. |

| Photocatalysis (e.g., TiO₂) | UV-activated semiconductor generates •OH. | Water and air treatment. |

| Soil Washing | Physical separation of contaminants from soil particles. transportation.org | Excavated soil treatment. |

| In-Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants directly into the contaminated soil. | In-place treatment of soil and groundwater. |

Chemical Oxidation Processes

For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorophenoxy herbicide, has been studied using Fenton-like systems (Fe²⁺/H₂O₂). In these systems, hydroxyl radicals are the primary species responsible for the degradation of the organic compound. The degradation of 2,4-D was found to be significant in a heterogeneous Fenton-like system using nano-scale zero-valent iron assembled on magnetite nanoparticles, with nearly complete removal of the target pollutant. synquestlabs.com The process involves the generation of both surface-bound and free hydroxyl radicals. synquestlabs.com

Another relevant example is the oxidation of 2-chlorophenol (B165306) using zero-valent iron (ZVI)-activated sodium persulfate (SPS). nih.gov This process also relies on the generation of strong oxidizing radicals. The negligible degradation of 2-chlorophenol in the absence of an activator highlights the necessity of these reactive species for the breakdown of such chlorinated aromatic compounds. nih.gov

Based on these analogous compounds, it can be inferred that the chemical oxidation of "this compound" would likely proceed via attack by hydroxyl radicals. The expected points of attack would be the aromatic ring and the ether linkage, leading to hydroxylation of the ring, cleavage of the ether bond, and subsequent breakdown of the molecule.

Table 1: Inferred Chemical Oxidation of this compound

| Oxidant System | Reactive Species | Probable Reaction Sites |

|---|---|---|

| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radicals (•OH) | Aromatic ring, Ether linkage |

Zerovalent Iron (ZVI) Applications for Chemical Breakdown

Zerovalent iron (ZVI) is a widely used material for the in-situ remediation of contaminated groundwater and soil due to its reducing capabilities. While direct studies on the degradation of "this compound" by ZVI are not available, research on other chlorinated organic compounds demonstrates the potential of this technology.

ZVI can degrade chlorinated compounds through reductive dechlorination, where the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This process is often enhanced by using bimetallic systems, such as palladium-coated ZVI (nZVI/Pd) or nickel-coated ZVI (nZVI/Ni), which have shown superior degradation efficiencies for chlorinated volatile organic compounds compared to pristine ZVI nanoparticles. nih.gov

The degradation of chlorophenols by ZVI has also been extensively studied. juniperpublishers.com The removal process involves dechlorination, sorption, and co-precipitation. juniperpublishers.com The effectiveness of ZVI can be limited by surface passivation due to the formation of iron oxides. juniperpublishers.com However, bimetallic systems and the presence of certain iron oxides like magnetite can facilitate the dechlorination process. juniperpublishers.com

Table 2: Potential ZVI Degradation of this compound

| ZVI System | Primary Mechanism | Potential Reactions |

|---|---|---|

| Nanoscale ZVI (nZVI) | Reductive Dechlorination | Removal of chlorine from the aromatic ring |

Photocatalytic Degradation for Environmental Abatement

Photocatalytic degradation is another advanced oxidation process that utilizes semiconductor materials, such as titanium dioxide (TiO₂), to generate reactive oxygen species upon irradiation with light. This technology has proven effective for the degradation of various organic pollutants, including chlorophenoxy herbicides and chlorophenols.

Studies on the photocatalytic degradation of 2-methyl-4-chlorophenoxyacetic acid (MCPA) have shown that the addition of hydrogen peroxide (H₂O₂) can enhance the degradation rate. nih.govnih.gov The process involves the formation of hydroxyl radicals, which attack the parent compound. nih.gov Similarly, the solar-photocatalytic degradation of 4-chlorophenol (4-CP) and 2,4-dichlorophenol (B122985) (2,4-DCP) using TiO₂ has been demonstrated to follow pseudo-first-order kinetics. taylorfrancis.com

The photocatalytic degradation of "this compound" would likely proceed through similar mechanisms. The photogenerated holes and hydroxyl radicals would attack the molecule, leading to the cleavage of the ether bond and the degradation of the aromatic ring. The nitrile group could also undergo transformation during this process. The efficiency of photocatalytic degradation is influenced by parameters such as pH, photocatalyst dosage, and the presence of other substances in the water. researchgate.net

Table 3: Inferred Photocatalytic Degradation of this compound

| Photocatalyst | Light Source | Key Reactive Species | Probable Degradation Steps |

|---|---|---|---|

| TiO₂ | UV/Solar | Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻•) | Ether bond cleavage, Aromatic ring hydroxylation and opening, Nitrile group transformation |

Formation of Environmental Transformation Products

The degradation of "this compound" through the aforementioned abiotic pathways is expected to result in the formation of various transformation products (TPs). While specific TPs for this compound have not been documented in the reviewed literature, they can be inferred from the degradation of analogous structures like chlorophenoxy herbicides and chlorophenols.

The primary point of cleavage in chlorophenoxy compounds is often the ether linkage. Therefore, a key transformation product of "this compound" is likely to be 4-chlorophenol . The other part of the molecule would form 2-hydroxy-2-methylpropanenitrile .

Further degradation of 4-chlorophenol can lead to the formation of hydroquinone, 4-chlorocatechol, and eventually phenol (B47542) through reductive dechlorination. taylorfrancis.com The nitrile group in 2-hydroxy-2-methylpropanenitrile can be hydrolyzed to a carboxylic acid group, forming 2-hydroxy-2-methylpropanoic acid .

During photocatalytic and chemical oxidation processes, hydroxylated derivatives of the parent compound can also be formed prior to ring cleavage. Microbial degradation of related compounds often involves the removal of the side chain to yield the corresponding phenol, in this case, 2,4-DCP from 2,4-D. juniperpublishers.com By analogy, the primary microbial degradation product of "this compound" would also be 4-chlorophenol.

Persistent pesticide transformation products are increasingly being detected in various environmental compartments, and in some cases, these TPs can be more toxic than the parent compound. nih.gov For example, some transformation products of chlorophenoxy herbicides have shown a higher inhibitory activity on acetylcholinesterase than the parent herbicides. nih.gov

Table 4: Probable Transformation Products of this compound

| Degradation Pathway | Initial Transformation Products | Subsequent Transformation Products |

|---|---|---|

| Chemical Oxidation | 4-chlorophenol, 2-hydroxy-2-methylpropanenitrile, Hydroxylated parent compound | Hydroquinone, 4-chlorocatechol, 2-hydroxy-2-methylpropanoic acid |

| ZVI Reduction | 4-chlorophenol, Phenol (from dechlorination), Reduced nitrile compounds | - |

| Photocatalytic Degradation | 4-chlorophenol, 2-hydroxy-2-methylpropanenitrile, Hydroxylated intermediates | Hydroquinone, 4-chlorocatechol, Phenol, 2-hydroxy-2-methylpropanoic acid |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2-Chlorophenol |

| 4-Chlorophenol |

| 2,4-Dichlorophenol (2,4-DCP) |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |

| 4-Chlorocatechol |

| Hydroquinone |

| Phenol |

| 2-Hydroxy-2-methylpropanenitrile |

| 2-Hydroxy-2-methylpropanoic acid |

| Hydrogen Peroxide |

| Titanium Dioxide |

| Palladium |

| Nickel |

常见问题

Q. What are the validated synthetic routes for 2-(4-Chlorophenoxy)-2-methylpropanenitrile, and how can reaction efficiency be optimized?

A two-step synthesis is commonly employed:

- Step 1 : Condensation of 4-chlorophenol with 2-methylpropanenitrile derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy intermediate.

- Step 2 : Nitrile group introduction via nucleophilic substitution or cyanation reactions using reagents like NaCN or CuCN .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of 4-chlorophenol to nitrile precursor) and solvent polarity to minimize byproducts. Catalytic systems (e.g., phase-transfer catalysts) enhance yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 1.6–1.8 ppm for methyl groups) and ¹³C NMR (δ 120–125 ppm for nitrile carbon) confirm substitution patterns .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 v/v) resolve impurities. ESI-MS ([M+H]⁺ at m/z 208.1) verifies molecular weight .

- FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Stable at 4°C in inert atmospheres (N₂ or Ar) for up to 6 months.

- Long-term : Store at –20°C in amber vials to prevent photodegradation. Avoid aqueous environments (hydrolysis risk at pH < 5 or > 9) .

- Decomposition Products : Monitor via GC-MS for traces of 4-chlorophenol or propionitrile derivatives under accelerated aging tests (40°C/75% RH for 30 days) .

Advanced Research Questions

Q. What mechanistic insights explain the herbicidal activity of structurally related nitriles like procyazine?

Procyazine (a triazine-linked nitrile analog) inhibits photosynthesis by binding to the D1 protein in PSII, disrupting electron transport. Competitive assays with this compound suggest similar binding affinity (Kd ~ 0.8 µM) but require validation via:

- Molecular Docking : Using PSII crystal structures (PDB: 3ARC) to map interactions with quinone-binding sites .

- In Vitro Assays : Measure oxygen evolution inhibition in isolated chloroplasts under varying light intensities .

Q. How can computational modeling resolve discrepancies in predicted vs. experimental reactivity of this nitrile?

Conflicting reactivity data (e.g., hydrolysis rates in acidic vs. basic media) arise from solvent effects and transition-state stabilization. Address this via:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for nitrile hydrolysis pathways .

- Solvent Models : Apply COSMO-RS to simulate polarity effects on reaction intermediates .

- Validation : Correlate computed barriers with experimental kinetic data (e.g., Arrhenius plots from UV-Vis monitoring) .

Q. What crystallographic evidence exists for supramolecular interactions in nitrile derivatives?

Single-crystal X-ray diffraction of analogs like (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile reveals:

- Intermolecular Forces : C-H···O and π-π stacking (3.5–4.0 Å spacing) stabilize lattice structures .

- Conformational Analysis : Dihedral angles (<10°) between the chlorophenyl and nitrile groups indicate planar configurations .

Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) elucidate metabolic pathways in environmental studies?

- Tracer Design : Synthesize ¹³C-labeled this compound via K¹³CN in the cyanation step .

- Degradation Tracking : Use LC-MS/MS to detect ¹³C-labeled metabolites (e.g., 4-chlorophenol or CO₂) in soil microcosms under aerobic/anaerobic conditions .

- Quantitative NMR : Measure isotope enrichment in degradation intermediates .

Contradictions in Literature

Q. Why do reported herbicidal efficacies vary across studies using similar nitrile compounds?

Discrepancies arise from:

- Bioassay Conditions : Differences in plant species (e.g., Arabidopsis vs. Zea mays), growth stages, or application methods (foliar vs. soil).

- Impurity Profiles : Uncharacterized byproducts (e.g., chlorinated dimers) in early synthetic batches may confound bioactivity .

Resolution : Standardize protocols (e.g., OECD 208 guidelines) and use HPLC-purified samples (>98% purity) for dose-response studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。